N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide: is a complex organic compound with a unique structure that combines an indene moiety with a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indene derivative, followed by the formation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl intermediate. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Medicine
In medicine, this compound may be explored for its pharmacological properties. Research may include its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide include other pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl derivatives and indene-based molecules. Examples include:
- Pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl derivatives with different substituents.
- Indene derivatives with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features. The presence of both the indene and pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl moieties provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C24H23N5O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C24H23N5O2/c1-2-16-6-8-18(9-7-16)21-13-22-24(31)28(25-15-29(22)27-21)14-23(30)26-20-11-10-17-4-3-5-19(17)12-20/h6-13,15H,2-5,14H2,1H3,(H,26,30) |
InChI Key |
NLNSBTNQAHMXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC5=C(CCC5)C=C4 |
Origin of Product |
United States |
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